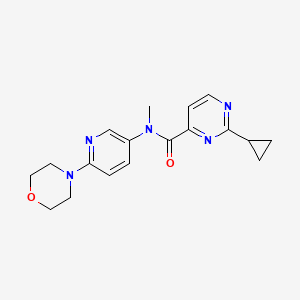
2-cyclopropyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a morpholine ring, and a pyridine ring
Métodos De Preparación
The synthesis of 2-cyclopropyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using suitable reagents.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Final assembly: The final step involves coupling the pyridine ring with the pyrimidine core, followed by purification to obtain the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
2-cyclopropyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-cyclopropyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another pyrimidine derivative with significant biological activity.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-cyclopropyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22(18(24)15-6-7-19-17(21-15)13-2-3-13)14-4-5-16(20-12-14)23-8-10-25-11-9-23/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWXNMAUPRFCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)N2CCOCC2)C(=O)C3=NC(=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dichlorophenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B6967998.png)
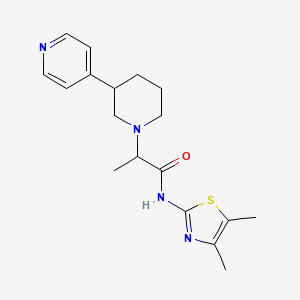
![3-[1-Hydroxy-2-(oxolan-3-ylmethylamino)propan-2-yl]phenol](/img/structure/B6968023.png)
![5-Methyl-3-[[1-[1-(4-methylsulfonylphenyl)ethyl]piperidin-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6968027.png)
![4-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-3-hydroxy-3-methylbutan-2-one](/img/structure/B6968030.png)
![2-(4-Chlorophenyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B6968031.png)
![N-[[5-(1,3-dioxolan-2-yl)-1,3-thiazol-2-yl]methyl]-2,6-dimethylpyridin-3-amine](/img/structure/B6968043.png)
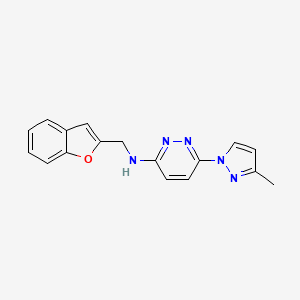
![2-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol](/img/structure/B6968057.png)
![3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile](/img/structure/B6968059.png)
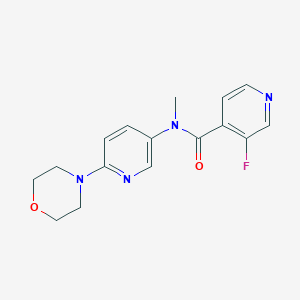
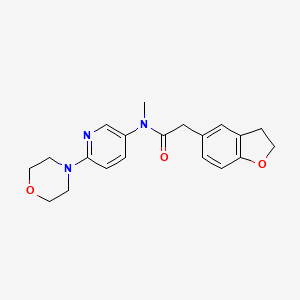
![1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one](/img/structure/B6968085.png)

